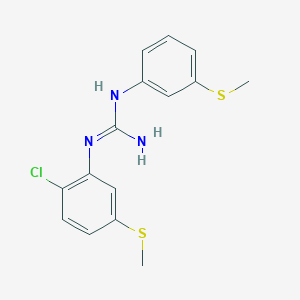
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is a synthetic organic compound characterized by the presence of chloro, methylsulfanyl, and guanidine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine typically involves the reaction of 2-chloro-5-methylsulfanyl aniline with 3-methylsulfanyl aniline in the presence of a guanidine derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine can undergo various chemical reactions including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia, thiols, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated product.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or catalytic activity.
作用机制
The mechanism of action of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The guanidine group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(phenyl)-guanidine
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methyl-phenyl)-guanidine
Uniqueness
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is unique due to the presence of both chloro and methylsulfanyl groups on the phenyl rings, which can impart distinct chemical and biological properties
生物活性
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H14ClN3S2
- Molecular Weight : 303.84 g/mol
- CAS Number : Not readily available in the provided sources, but related compounds can be referenced for structural analysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the guanidine moiety suggests potential interactions with nucleic acids and proteins, which can lead to modulations in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of guanidine compounds exhibit significant antimicrobial properties. For instance, a related study indicated that certain guanidine derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranging from 1 to 32 µg/mL .
Case Study: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 16d | 4 | S. aureus |
| 17a | 8 | E. coli |
| 17d | 32 | MRSA |
This table reflects the antimicrobial potency of similar compounds, suggesting that this compound may exhibit comparable efficacy.
Anticancer Activity
The anticancer potential of guanidine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, with IC50 values often below 10 µg/mL for potent derivatives .
Case Study: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| HeLa | <10 | 16d |
| MCF-7 | 11.20 | 17a |
| SKOV-3 | 7.87 | 16c |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Various studies have highlighted the role of sulfur-containing compounds in scavenging free radicals, thus providing protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of guanidine derivatives. Modifications in the substituents on the phenyl rings significantly influence their antimicrobial and anticancer activities. For example, increasing lipophilicity or altering electronic properties can enhance binding affinity to target sites.
属性
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-(3-methylsulfanylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQAVVHFIRQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














